N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1421528-63-3
VCID: VC6692473
InChI: InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
SMILES: CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O
Molecular Formula: C16H18FNO3
Molecular Weight: 291.322

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide

CAS No.: 1421528-63-3

Cat. No.: VC6692473

Molecular Formula: C16H18FNO3

Molecular Weight: 291.322

* For research use only. Not for human or veterinary use.

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide - 1421528-63-3

Specification

CAS No. 1421528-63-3
Molecular Formula C16H18FNO3
Molecular Weight 291.322
IUPAC Name N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide
Standard InChI InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
Standard InChI Key QYXGHIYOMUNUCX-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O

Introduction

Key Molecular Details:

PropertyValue
Molecular FormulaC₁₅H₁₈FNO₃
Molecular Weight279.31 g/mol
Functional GroupsAmide, Furan, Hydroxyl, Fluorobenzene
IUPAC NameN-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide

The presence of the furan ring and fluorine substitution is notable for enhancing biological activity and chemical stability.

Synthesis

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide involves multi-step organic reactions. The general process includes:

  • Formation of the Furan Ring:

    • The furan ring is synthesized through cyclization reactions involving precursors like aldehydes or ketones.

  • Attachment of the Hydroxypropyl Chain:

    • The hydroxypropyl group is introduced via alkylation or hydroxylation reactions.

  • Amide Coupling:

    • The final step involves coupling the hydroxypropyl-furan intermediate with 2-fluorobenzoic acid or its derivatives using coupling agents like carbodiimides.

Reaction Conditions:

  • Controlled temperature to avoid side reactions.

  • Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

  • Catalysts or activating agents for efficient bond formation.

Biological Activity and Mechanism of Action

The compound's biological activity stems from its structural features:

  • Furan Ring: Known for antimicrobial and antifungal properties.

  • Fluorine Substitution: Enhances lipophilicity, improving membrane permeability and binding affinity to biological targets.

Potential Mechanisms:

  • Interaction with enzymes or receptors via hydrogen bonding or hydrophobic interactions.

  • Modulation of cellular pathways related to inflammation or cell proliferation.

Further studies are required to confirm specific molecular targets and pathways.

Applications in Medicinal Chemistry

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide has potential applications in several fields:

  • Pharmaceutical Development:

    • The compound may serve as a lead molecule in designing drugs targeting microbial infections or inflammatory diseases.

  • Biological Research:

    • Its unique functional groups make it a candidate for studying enzyme-ligand interactions.

Future Research Directions

To fully understand the potential of this compound, further research should focus on:

  • Comprehensive biological assays to identify therapeutic targets.

  • Optimization of synthetic routes for higher yield and purity.

  • Evaluation of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This exploration highlights the importance of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide as a promising compound in medicinal chemistry due to its unique structural features and potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator